molecular formula C17H14N2O2 B054165 Bimakalim CAS No. 117545-11-6

Bimakalim

Cat. No.: B054165
CAS No.: 117545-11-6
M. Wt: 278.30 g/mol
InChI Key: JTVSKASWNROQQF-UHFFFAOYSA-N
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Preparation Methods

Bimakalim can be synthesized from 2-acetyl-4-cyanophenol through a series of chemical reactions. One of the key steps involves the reaction of 2-acetyl-4-cyanophenol with diisopropylamine in tetrahydrofuran to produce 4-cyano-2-[1-(1,2-dihydro-2-oxo-1-pyridyl)-3-methyl-1,2-butadienyl]phenol lithium . This intermediate is then further processed to obtain the final product, this compound.

Chemical Reactions Analysis

Bimakalim undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bimakalim has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a model compound to study the behavior of potassium channel openers and their interactions with other molecules.

    Biology: this compound is used to investigate the role of ATP-sensitive potassium channels in cellular processes, including cell signaling and ion transport.

    Medicine: Research on this compound has shown its potential in treating cardiovascular diseases by protecting the heart from ischemia-reperfusion injury. .

    Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Bimakalim exerts its effects by opening ATP-sensitive potassium channels. These channels are involved in regulating the membrane potential and ion flow in cells. By activating these channels, this compound causes hyperpolarization of the cell membrane, which can lead to various physiological effects such as vasodilation and protection against ischemic injury .

Comparison with Similar Compounds

Bimakalim is similar to other potassium channel openers such as nicorandil and aprikalim. it has unique properties that make it distinct:

    Nicorandil: Like this compound, nicorandil is a potassium channel opener, but it also has nitrate-like properties that contribute to its vasodilatory effects.

    Aprikalim: Aprikalim is another potassium channel opener, but it is known for its non-hypotensive effects, making it suitable for different therapeutic applications.

These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific applications .

Biological Activity

Bimakalim is an ATP-sensitive potassium (KATP_{ATP}) channel opener that has garnered significant attention in cardiovascular research due to its cardioprotective properties. This compound mimics the effects of ischemic preconditioning, a phenomenon where brief episodes of ischemia protect the heart from subsequent prolonged ischemic events. This article delves into the biological activity of this compound, exploring its mechanisms, effects on myocardial infarction, and related case studies.

This compound primarily acts by opening KATP_{ATP} channels, which leads to hyperpolarization of the cardiac cell membrane. This hyperpolarization reduces calcium overload, thereby preserving cellular viability during ischemic conditions. The activation of these channels is crucial for the cardioprotective effects observed in various studies.

  • Cardioprotection : this compound has been shown to significantly reduce infarct size in animal models subjected to induced myocardial ischemia. Studies indicate that it can achieve similar protective effects as ischemic preconditioning without prolonging action potential duration, suggesting an alternative pathway for cardioprotection that does not solely rely on surface KATP_{ATP} channels .
  • Reduction of Neutrophil Infiltration : this compound administration has been associated with decreased neutrophil infiltration in the myocardium during reperfusion, further contributing to its protective effects against ischemia-induced damage .

Case Studies and Experimental Results

Several studies have examined the efficacy of this compound in various experimental settings:

  • Study on Canine Models : In a study involving open-chest dogs, this compound was administered before a prolonged coronary artery occlusion. Results showed a marked reduction in myocardial infarct size and a significant increase in adenosine release during reperfusion compared to control groups .
  • Isolated Rat Myocytes : Research demonstrated that this compound activates mitochondrial KATP_{ATP} channels (mitoKATP_{ATP}), which play a pivotal role in mediating cardioprotection. This activation leads to mild uncoupling of oxidative phosphorylation and increased cellular oxygen consumption, indicative of enhanced mitochondrial function during stress conditions .
  • Comparative Studies : this compound’s effects were compared with other KATP_{ATP} channel openers like diazoxide and nicorandil. These studies highlighted this compound's unique ability to induce cardioprotection without significant alterations in action potential duration, differentiating it from other agents .

Data Table: Summary of Key Findings

Study TypeModel UsedKey Findings
Canine Myocardial IschemiaOpen-chest dogsReduced infarct size; increased adenosine release
Isolated CardiomyocytesRat myocytesActivation of mitoKATP_{ATP}; improved mitochondrial function
Comparative EfficacyVarious KATP_{ATP} openersUnique cardioprotective mechanism without action potential prolongation

Properties

IUPAC Name

2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSKASWNROQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151803
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117545-11-6
Record name Bimakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117545-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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